molecular formula C14H8Cl2O3 B14631048 4-Chloro-2-(4-chlorobenzoyl)benzoic acid CAS No. 53103-13-2

4-Chloro-2-(4-chlorobenzoyl)benzoic acid

Katalognummer: B14631048
CAS-Nummer: 53103-13-2
Molekulargewicht: 295.1 g/mol
InChI-Schlüssel: DPNVYJIIQODUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(4-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a benzoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2-chlorobenzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(4-chlorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols and carboxylic acids, respectively .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(4-chlorobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can exhibit photoluminescence properties. Additionally, its structural features allow it to participate in various biochemical pathways, although detailed mechanisms are still being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

53103-13-2

Molekularformel

C14H8Cl2O3

Molekulargewicht

295.1 g/mol

IUPAC-Name

4-chloro-2-(4-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-9-3-1-8(2-4-9)13(17)12-7-10(16)5-6-11(12)14(18)19/h1-7H,(H,18,19)

InChI-Schlüssel

DPNVYJIIQODUPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.